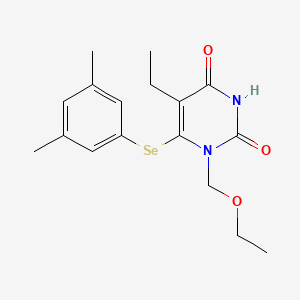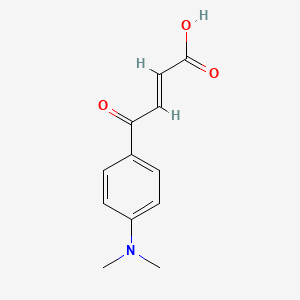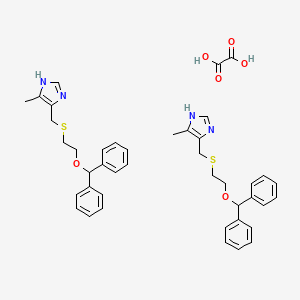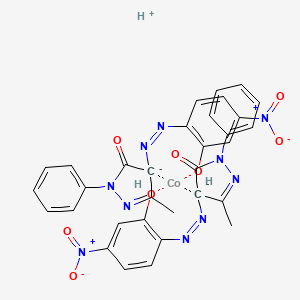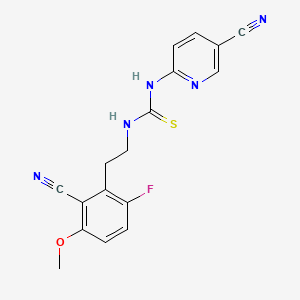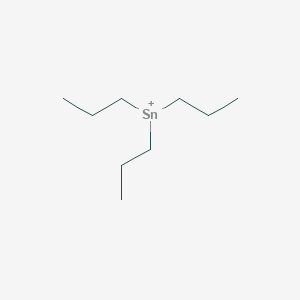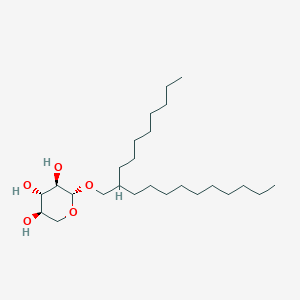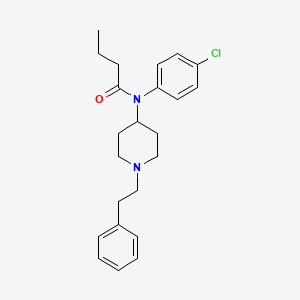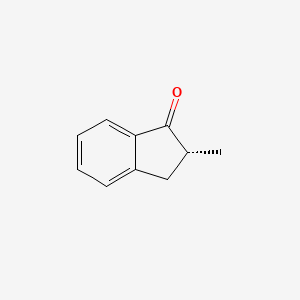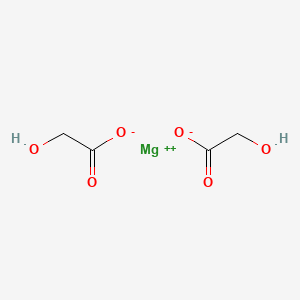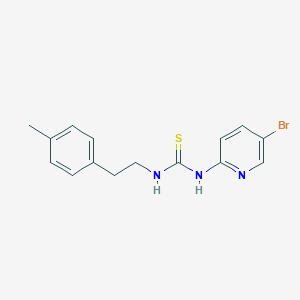
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- is a derivative of L-Glutamine, an amino acid that plays a crucial role in various physiological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- typically involves the reaction of L-Glutamine with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the desired product is obtained. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis or fermentation processes. These methods are designed to produce large quantities of the compound efficiently and cost-effectively. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, influencing gene expression, or altering cellular signaling pathways. These interactions can lead to various physiological effects, such as changes in cell growth, metabolism, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- include:
- L-Alanyl-L-Glutamine
- L-Arginyl-L-Glutamine
- L-Glycyl-L-Glutamine
Uniqueness
What sets L-Glutamine, N(sup 2)-(3,4-dihydro-2H-pyrrol-5-yl)- apart from these similar compounds is its unique structural feature, the 3,4-dihydro-2H-pyrrol-5-yl group. This structural modification can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
113561-29-8 |
|---|---|
Formule moléculaire |
C9H15N3O3 |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
(2S)-5-amino-2-(3,4-dihydro-2H-pyrrol-5-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H15N3O3/c10-7(13)4-3-6(9(14)15)12-8-2-1-5-11-8/h6H,1-5H2,(H2,10,13)(H,11,12)(H,14,15)/t6-/m0/s1 |
Clé InChI |
NOGDSGMXMLEQES-LURJTMIESA-N |
SMILES isomérique |
C1CC(=NC1)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1CC(=NC1)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


